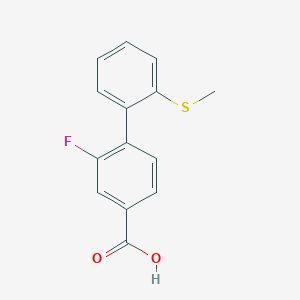

2-溴-5-(三氟甲基)肉桂酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

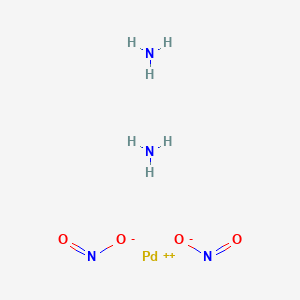

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate, also known as EBC, is an organic compound belonging to the class of brominated cinnamate derivatives. It is a colorless solid with a molecular weight of 321.02 g/mol and it is soluble in organic solvents. EBC has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug design.

科学研究应用

肉桂酸衍生物的抗癌潜力

研究已经广泛探索了肉桂酸衍生物的抗癌潜力。包括2-溴-5-(三氟甲基)肉桂酸乙酯在内的这些化合物提供了反应位点进行化学修饰,可以对其进行定制以提高抗肿瘤功效。溴和三氟甲基等官能团的引入可能会增强这些分子的生物活性或药代动力学特性,有助于开发新的抗癌剂。例如,研究发现肉桂酰部分的修饰会显著影响这些衍生物的抗癌活性,这表明在药物开发过程中进一步研究是一个有希望的领域 (De, Baltas, & Bedos-Belval, 2011)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate involves the bromination of Ethyl 5-(trifluoromethyl)cinnamate followed by esterification with ethanol.", "Starting Materials": [ "Ethyl 5-(trifluoromethyl)cinnamate", "Bromine", "Ethanol", "Sodium hydroxide", "Sulfuric acid", "Ice" ], "Reaction": [ "Step 1: Dissolve Ethyl 5-(trifluoromethyl)cinnamate in glacial acetic acid and add bromine dropwise with stirring. Keep the reaction mixture at 0°C using an ice bath. After the addition is complete, stir the mixture for an additional 30 minutes.", "Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate.", "Step 4: Dissolve Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for 2 hours.", "Step 5: Cool the reaction mixture and add sodium hydroxide solution to neutralize the acid. Extract the product with ethyl acetate and wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate." ] } | |

| 1345484-78-7 | |

分子式 |

C12H10BrF3O2 |

分子量 |

323.10 g/mol |

IUPAC 名称 |

ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-3-8-7-9(12(14,15)16)4-5-10(8)13/h3-7H,2H2,1H3 |

InChI 键 |

NNMQWHUPGNKHNG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br |

规范 SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)